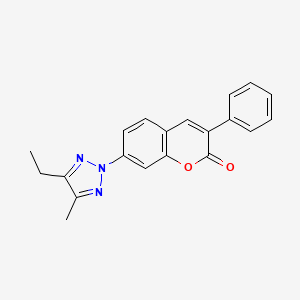
2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” is a chemical substance listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to form “this compound” under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of “this compound” is typically carried out in large-scale reactors with precise control over reaction parameters. This ensures consistent quality and high yield. The process may involve:
Batch or continuous flow reactors: for efficient production.
Automated monitoring systems: to maintain optimal reaction conditions.
Advanced purification techniques: to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
“2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
“2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to enzymes or receptors: to modulate their activity.
Interfering with cellular processes: such as signal transduction or gene expression.
Inducing or inhibiting specific biochemical pathways: to achieve the desired therapeutic effect.
Eigenschaften
IUPAC Name |
2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-12(16)19-9-8-15(13-5-3-2-4-6-13)14-7-10-20(17,18)11-14/h2-7,10,14H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWEUNDGMNXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)

![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)


![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)

